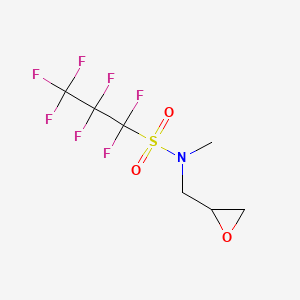
1,1,2,2,3,3,3-heptafluoro-N-methyl-N-(oxiran-2-ylmethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(oxiranylmethyl) is a specialized chemical compound known for its unique structure and properties. This compound belongs to the class of perfluorinated sulfonamides, which are characterized by their high stability and resistance to degradation. The presence of the oxiranylmethyl group adds to its reactivity, making it a valuable compound in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(oxiranylmethyl) typically involves the reaction of perfluorinated alkane sulfonamides with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Perfluorinated alkane sulfonamide and epichlorohydrin.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring in epichlorohydrin.
Product Formation: The reaction results in the formation of sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(oxiranylmethyl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(oxiranylmethyl) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The oxiranylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxiranylmethyl group.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(oxiranylmethyl) has a wide range of applications in scientific research:
Biology: Studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty coatings and surfactants due to its unique surface-active properties.
Mechanism of Action
The mechanism of action of sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(oxiranylmethyl) involves its interaction with various molecular targets. The oxiranylmethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as drug development and material science.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides, C4-8-alkane, perfluoro, N-(hydroxyethyl)-N-methyl: Similar structure but with a hydroxyethyl group instead of oxiranylmethyl.
Sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(2-oxiranylmethyl): Another variant with a different substitution pattern.
Uniqueness
Sulfonamides, C4-8-alkane, perfluoro, N-methyl-N-(oxiranylmethyl) is unique due to the presence of the oxiranylmethyl group, which imparts higher reactivity compared to its analogs. This makes it particularly useful in applications requiring strong and stable covalent bonding.
Properties
Molecular Formula |
C7H8F7NO3S |
|---|---|
Molecular Weight |
319.20 g/mol |
IUPAC Name |
1,1,2,2,3,3,3-heptafluoro-N-methyl-N-(oxiran-2-ylmethyl)propane-1-sulfonamide |
InChI |
InChI=1S/C7H8F7NO3S/c1-15(2-4-3-18-4)19(16,17)7(13,14)5(8,9)6(10,11)12/h4H,2-3H2,1H3 |
InChI Key |
JAOBVHBUPGQEIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CO1)S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


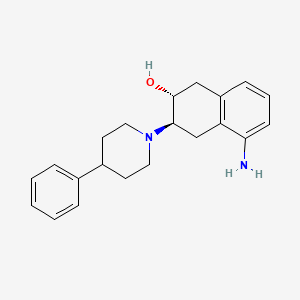
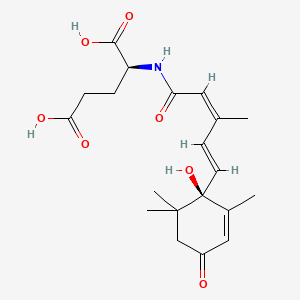
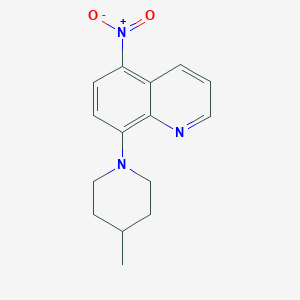
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13442402.png)
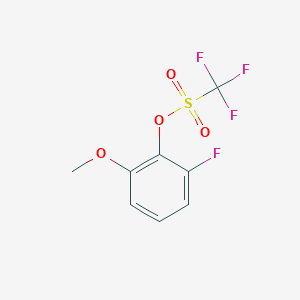
![{[1-(butan-2-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B13442405.png)
![N-[[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]thioxomethyl]benzamide](/img/structure/B13442408.png)
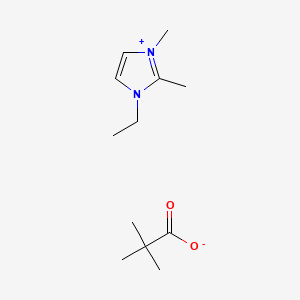

![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)
![benzyl (3S)-6,7-dimethoxy-2-[(2S)-2-[[(2R)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;(Z)-but-2-enedioic acid](/img/structure/B13442474.png)
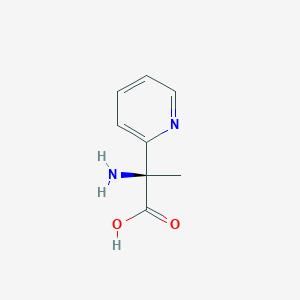
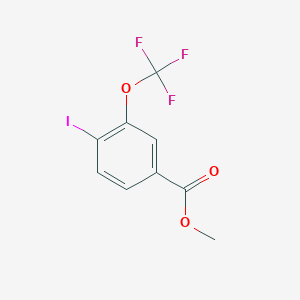
![(3R,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13442498.png)
